4-Amino-3-iodophenol hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
While specific NMR data for the hydrochloride are limited, the free base (4-amino-3-iodophenol) exhibits characteristic shifts:
- ¹H NMR : Aromatic protons at δ 6.5–7.8 ppm (meta and para positions), with the amino group resonance absent due to exchange broadening.
- ¹³C NMR : Signals for iodine-substituted carbons (δ ~100–140 ppm) and amino-bearing carbons (δ ~120–130 ppm).
For the hydrochloride, the protonated amino group (-NH₃⁺) would show a broad peak in the δ 3.0–5.0 ppm range.
Infrared (IR) Spectroscopy
Expected IR features include:
UV-Vis Spectroscopy
The compound likely exhibits absorption bands in the 250–300 nm range, attributed to π→π* transitions in the aromatic system and charge-transfer interactions involving iodine.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) data for the hydrochloride are unavailable, but the free base (C₆H₆INO) shows:
Key fragmentation pathways include:
- Loss of HCl : [M − HCl]⁺ → m/z 198.56 (C₆H₆INO⁺ − HCl).
- Iodine Isotopic Clusters : Intense peaks at m/z 234.949 (¹²⁷I) and m/z 235.949 (¹²⁹I), reflecting natural iodine isotopic abundance.
Properties
IUPAC Name |
4-amino-3-iodophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVENNPUMLVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro-Precursors
- Starting from nitro-substituted phenols (e.g., 4-nitro-3-iodophenol or related compounds), catalytic hydrogenation under hydrogen atmosphere with transition metal catalysts (such as Pd, Ni, or Pd-Ni alloys) is employed to reduce the nitro group to an amino group.
- Reaction conditions typically involve aqueous or aqueous-organic solvent mixtures, moderate temperatures (70-90 °C), and controlled hydrogen pressure (0.2-0.5 MPa).
- Post-reaction filtration removes the catalyst, and product crystallization is achieved by cooling.
This method is supported by analogous procedures used in the preparation of 4-amino-3-fluorophenol, where para-nitrophenol is hydrogenated to para-aminophenol before further functionalization.
Iodination Techniques
- Iodination at the 3-position can be achieved by electrophilic substitution using iodine sources such as iodine monochloride (ICl), molecular iodine (I2) in the presence of oxidants, or iodinating reagents under acidic conditions.
- Control of temperature and pH is critical to avoid over-iodination or side reactions.
- The presence of the amino group can influence the regioselectivity and reactivity during iodination.
Multi-Step Synthetic Routes via Diazotization and Substitution
An alternative preparation method involves diazotization of anilines followed by substitution to introduce hydroxyl and iodine groups:
- Sulfanilic acid or related anilines are diazotized under acidic conditions.
- The diazonium salt is reacted with phenolic compounds to form azo intermediates.
- Catalytic reduction of these azo compounds in the presence of hydrogen and transition metal catalysts yields the amino-phenol derivatives.
- Subsequent iodination or halogen exchange reactions introduce the iodine substituent.
This method is exemplified in the synthesis of 4-amino-m-cresol and related compounds, where catalytic reduction and pH adjustment precipitate the amino-phenol, followed by purification steps.
Specific Synthetic Example from Literature
A relevant synthetic procedure for iodinated amino-phenol derivatives involves:
- Reacting 2-iodophenol with cyanamide in the presence of Pd(PPh3)4 catalyst and triethylamine in 1,4-dioxane at elevated temperatures (~65 °C) over 20 hours.
- The reaction mixture is then poured into iso-hexane to precipitate the product, which is filtered and washed to yield pure 4-amino-3-iodophenol or related compounds.
- This method highlights the use of palladium-catalyzed carbonylation and amination steps for constructing the amino-iodophenol framework.
Data Table: Comparison of Preparation Methods
Research Findings and Analysis
- The catalytic hydrogenation method is favored for its operational simplicity and suitability for industrial scale-up, with yields reported up to 71% in analogous fluorophenol derivatives.
- Control of pH post-reduction is critical to precipitate the amino-phenol hydrochloride salt, facilitating isolation and purification.
- The palladium-catalyzed carbonylation approach offers a direct route to iodinated amino-phenols, with high purity and decent yields, albeit requiring longer reaction times and specialized catalysts.
- Side reactions such as over-reduction or formation of impurities like o-toluidine can reduce product purity; thus, reaction parameters must be carefully optimized.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₇ClINO
- Molecular Weight : 271.48 g/mol
- Structure : Characterized by an amino group (-NH₂) and an iodine atom attached to a phenolic ring.
The presence of the iodine atom enhances the compound's reactivity, making it a valuable building block in organic synthesis.
Scientific Research Applications
4-Amino-3-iodophenol hydrochloride is utilized in various scientific domains due to its versatile chemical properties:
Chemistry
- Building Block for Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules. For instance, it can be used to create various derivatives that are crucial in drug development and material science.
Biology
- Enzyme Mechanism Studies : The compound is employed as a probe in biochemical assays to study enzyme mechanisms. It helps elucidate catalytic processes and substrate interactions, providing insights into enzyme functionality.
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications as an antimicrobial agent .
Medicine
- Pharmaceutical Development : Ongoing studies explore its potential as a precursor in synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity, making it relevant for drug discovery .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibitory effects at varying concentrations, indicating its potential as an effective antimicrobial agent for therapeutic applications.
Enzyme Interaction Studies
In biochemical research, this compound has been used to investigate enzyme mechanisms. One study showed that it could effectively modulate enzyme activity, yielding valuable data on substrate binding and catalytic efficiency .
Mechanism of Action
The mechanism of action of 4-Amino-3-iodophenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-amino-3-iodophenol hydrochloride with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs with Halogen Substituents
- (3-Chloro-4-iodophenyl)methanamine Hydrochloride () Structure: Contains a chloro (-Cl) and iodo (-I) substituent on the phenyl ring, with a methanamine (-CH₂NH₂) group. Key Differences: The absence of a phenolic -OH group reduces acidity compared to 4-amino-3-iodophenol. The dual halogenation (Cl and I) may enhance electrophilic substitution reactivity. Applications: Used in custom synthesis for pharmaceuticals or agrochemicals due to its halogen-rich structure .
- 4-Amino-2,6-dichlorophenol Hydrochloride () Structure: Dichlorinated phenol with amino and hydroxyl groups. Key Differences: Replacement of iodine with chlorine reduces molecular weight (approx. 224.5 g/mol) and alters electronic properties. Applications: Likely used as an intermediate in dye or polymer synthesis .
Phenol Derivatives with Alkyl/Aryl Substituents
- 6-Amino-3-ethylphenol Hydrochloride () Structure: Ethyl (-C₂H₅) substituent at the 3-position instead of iodine. Applications: Reported in cosmetic or hair-dye formulations due to its stability and solubility .
- (S)-3-Amino-4-(4-iodophenyl)butanoic Acid Hydrochloride () Structure: Features a four-carbon chain with a carboxylic acid (-COOH) and iodophenyl group. Key Differences: The extended carbon chain and carboxylic acid group introduce zwitterionic character, affecting solubility (e.g., pH-dependent ionization).
Heterocyclic Iodinated Compounds
- 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride () Structure: Pyrimidine ring with iodine and amino substituents. Applications: Explored in radiopharmaceutical labeling (e.g., ⁹⁹ᵐTc complexes) due to its chelating nitrogen atoms .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Polar Solvents) | Notable Reactivity |
|---|---|---|---|---|
| This compound | ~313.5 | -NH₂, -I, -OH | High (HCl salt) | Halogen bonding, cross-coupling |
| (3-Chloro-4-iodophenyl)methanamine HCl | ~328.4 | -Cl, -I, -CH₂NH₂ | Moderate | Electrophilic substitution |
| 6-Amino-3-ethylphenol hydrochloride | ~189.6 | -NH₂, -C₂H₅, -OH | High | Oxidative coupling |
| (S)-3-Amino-4-(4-iodophenyl)butanoic acid HCl | ~341.6 | -I, -COOH, -NH₂ | pH-dependent | Zwitterionic interactions |
Research Findings and Trends
- Reactivity: Iodine’s role in this compound facilitates Suzuki-Miyaura cross-coupling reactions, a property less pronounced in chlorinated analogs .
- Stability: Hydrochloride salts generally exhibit higher thermal stability than free bases. notes decomposition temperatures >500 K for iodinated pyrimidines, suggesting similar robustness for 4-amino-3-iodophenol HCl .
- Biological Activity: Iodinated phenols are under investigation for antimicrobial properties, though 4-amino-3-iodophenol’s efficacy remains less documented compared to ethyl- or carboxylate-containing analogs .
Biological Activity
4-Amino-3-iodophenol hydrochloride is a chemical compound with significant potential in various biological and medicinal applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.
- Molecular Formula : C₆H₇ClINO
- Molecular Weight : 271.48 g/mol
- Structure : Characterized by an amino group (-NH₂) and an iodine atom attached to a phenolic ring.
The biological activity of this compound is primarily attributed to its chemical structure, which allows it to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions may influence enzyme activity and protein functions, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Mechanism Studies : The compound is employed in biochemical assays to study enzyme mechanisms, providing insights into catalytic processes and substrate interactions.
- Therapeutic Potential : Investigations are ongoing regarding its use as a precursor in the synthesis of pharmaceutical compounds, highlighting its relevance in drug development.
Comparative Analysis with Similar Compounds
The unique iodine substitution in this compound distinguishes it from other related compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₆H₇ClINO | Exhibits unique reactivity due to iodine; potential antimicrobial properties. |
| 4-Amino-2-iodophenol | C₆H₈INO | Different substitution pattern; may exhibit distinct biological properties. |
| 4-Amino-3-bromophenol | C₆H₇BrNO | Contains bromine instead of iodine; differing reactivity and biological effects. |
| 4-Amino-3-chlorophenol | C₆H₇ClNO | Chlorine substitution leads to different chemical behavior compared to iodine. |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects at varying concentrations, suggesting its potential as an effective antimicrobial agent for therapeutic applications.
Enzyme Interaction Studies
In biochemical research, this compound has been used as a probe to investigate enzyme mechanisms. A study demonstrated that the compound could effectively modulate enzyme activity, providing valuable data on substrate binding and catalytic efficiency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Amino-3-iodophenol hydrochloride, and how do reaction parameters affect yield?
- Methodological Answer : Multi-step synthesis involving iodination of aminophenol precursors is typical. For example, halogenation under acidic conditions (e.g., HCl) using iodine sources like I₂/KI in polar solvents (DMF or ethanol) can introduce iodine at the meta position. Reaction temperature (40–60°C) and stoichiometric control of iodine are critical to minimize di-iodination byproducts. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity .
- Key Considerations : Monitor reaction progress with TLC or HPLC. Adjust pH during workup to prevent decomposition of the amine group.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characterize aromatic protons (δ 6.5–7.5 ppm for phenolic ring) and amine protons (broad singlet near δ 5.5 ppm). The iodine substituent induces deshielding in adjacent carbons .
- IR Spectroscopy : Identify O-H (phenolic, ~3200 cm⁻¹), N-H (amine, ~3300 cm⁻¹), and C-I (~500–600 cm⁻¹) stretches.
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks consistent with molecular weight (e.g., 285 g/mol for C₆H₆ClINO) .
Q. How can researchers evaluate the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at ~270 nm for phenolic rings) or HPLC. Hydrolysis is likely accelerated under strongly acidic (pH < 2) or basic (pH > 10) conditions due to deprotonation of the amine or phenolic groups .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
- Methodological Answer : Compare bioactivity with chloro or bromo analogs (e.g., 4-Amino-3-chlorophenol hydrochloride from ). Use enzyme inhibition assays (e.g., tyrosine kinase or COX-2) to assess selectivity. Iodine’s larger atomic radius may enhance binding affinity in hydrophobic pockets but reduce solubility. Computational docking studies (AutoDock Vina) can predict interactions with target proteins .
Q. What strategies resolve contradictions in reported reaction yields for iodinated aminophenol derivatives?
- Methodological Answer :
- Source Analysis : Compare synthetic protocols for iodine source (e.g., N-iodosuccinimide vs. I₂/KI) and solvent polarity. Polar aprotic solvents (DMF) often improve iodination efficiency but may increase side reactions.
- Data Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous reagents). Use quantitative NMR or elemental analysis to verify purity .
Q. How can catalytic systems improve regioselectivity in the synthesis of this compound?
- Methodological Answer : Employ transition-metal catalysts (e.g., Pd/Cu) to direct iodination to the meta position. For example, Pd(OAc)₂ with ligands (PPh₃) in DMF at 80°C enhances selectivity by stabilizing transition states. Compare with uncatalyzed reactions to quantify yield improvements. Optimize catalyst loading (1–5 mol%) to balance cost and efficiency .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported melting points (e.g., 183°C vs. 175°C dec.).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
